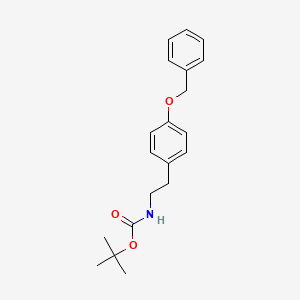

Tert-butyl 4-(benzyloxy)phenethylcarbamate

Description

Significance of Carbamate (B1207046) Functional Groups in Advanced Chemical Transformations

The carbamate group, characterized by a carbonyl flanked by a nitrogen and an oxygen atom, is a cornerstone of modern organic synthesis. masterorganicchemistry.com Structurally, this functional group can be considered a hybrid of an amide and an ester, and it exhibits excellent chemical and proteolytic stability. masterorganicchemistry.com This stability is crucial in multi-step syntheses where various reagents and conditions are employed.

Carbamates are not only robust but also serve as key protecting groups for amines. masterorganicchemistry.com The nitrogen atom in a carbamate is significantly less nucleophilic and basic than in a free amine, effectively "masking" its reactivity. This allows chemists to perform reactions on other parts of a molecule without interference from the amine group. masterorganicchemistry.com Furthermore, carbamates are integral to peptide synthesis, where they facilitate the controlled formation of amide bonds between amino acids. masterorganicchemistry.com Their ability to modulate intermolecular and intramolecular interactions also makes them a key feature in drug design and medicinal chemistry. masterorganicchemistry.com

Overview of tert-Butyl Carbamates as Amine Protecting Groups in Synthetic Chemistry

Among the various carbamate-based protecting groups, the tert-butyloxycarbonyl (Boc) group is arguably the most common in non-peptide chemistry. wikipedia.orgfishersci.co.uk The Boc group is typically installed on an amine using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgfishersci.co.uk This reaction is generally high-yielding and can be performed under relatively mild conditions. fishersci.co.uk

The popularity of the Boc group stems from its predictable and convenient reactivity profile. It is stable under a wide range of conditions, including those involving most nucleophiles, bases, and catalytic hydrogenation, which allows for selective manipulation of other functional groups. organic-chemistry.org Crucially, the Boc group is acid-labile, meaning it can be readily removed under acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.org This deprotection mechanism proceeds through the formation of a stable tert-butyl cation, which then typically forms isobutene and carbon dioxide, making the workup straightforward. wikipedia.org This orthogonal stability and ease of removal make the Boc group an indispensable tool for synthetic chemists.

Table 1: Common Protection and Deprotection Conditions for Boc-Protected Amines

| Process | Reagents | Typical Solvents | Conditions |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP) | Water, THF, Acetonitrile, Dichloromethane (B109758) | Room Temperature or Moderate Heat |

| Deprotection | Strong Acid (e.g., TFA, HCl) | Dichloromethane, Methanol, Ethyl Acetate (B1210297) | Room Temperature |

Contextualization of the Benzyloxy Moiety in Diverse Organic Synthesis Strategies

The benzyloxy group (BnO), which consists of a benzyl (B1604629) group (C₆H₅CH₂–) attached to an oxygen atom, is a widely used protecting group for alcohols and phenols. In the context of Tert-butyl 4-(benzyloxy)phenethylcarbamate, it serves to protect a hydroxyl group at the 4-position of the phenyl ring.

The benzyl group is prized for its robustness under many acidic and basic conditions, which might otherwise affect other functional groups. nih.gov This stability allows it to remain intact during transformations such as ester hydrolysis or the deprotection of a Boc group. The primary method for removing the benzyl ether protecting group is through catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium on carbon catalyst, H₂/Pd-C). This process is typically clean and efficient, yielding the deprotected alcohol (a phenol (B47542) in this case), toluene (B28343), and leaving most other functional groups untouched. This specific method of deprotection provides an additional layer of synthetic strategy, allowing for the selective unmasking of different functional groups at various stages of a synthesis.

Research Scope and Academic Focus on Tert-butyl 4-(benzyloxy)phenethylcarbamate

Tert-butyl 4-(benzyloxy)phenethylcarbamate is not typically a final target molecule in research but rather a highly functionalized intermediate or building block. Its structure is strategically designed for use in the synthesis of more complex molecules, particularly those of pharmaceutical or biological interest. The phenethylamine (B48288) core is a well-known scaffold for compounds that interact with the central nervous system. nih.govresearchgate.net

The academic focus on a compound like this lies in its utility. It provides a stable, pre-functionalized scaffold that allows for further chemical elaboration. A synthetic chemist might use this compound in the following manner:

Utilize the protected scaffold: Perform reactions on other parts of the molecule or attach it to a larger molecular framework.

Selective Deprotection: Remove the Boc group with acid to reveal the primary amine, which can then be used for reactions like amide bond formation, alkylation, or reductive amination. The benzyloxy group would remain intact during this step.

Further Transformation: Alternatively, or subsequently, remove the benzyl group via hydrogenolysis to expose the phenolic hydroxyl group. This phenol can then be used in reactions such as etherification or esterification to build molecular complexity.

This dual-protection strategy allows for precise and controlled synthesis of complex target molecules that contain both a reactive amine and a phenolic hydroxyl group on a phenethylamine framework.

Table 2: Chemical Properties of Tert-butyl 4-(benzyloxy)phenethylcarbamate

| Property | Value |

| Molecular Formula | C₂₀H₂₅NO₃ |

| Molecular Weight | 327.42 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF |

Note: Physical properties are predicted based on the chemical structure and data for analogous compounds, as specific experimental data for this compound is not widely published.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-(4-phenylmethoxyphenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-20(2,3)24-19(22)21-14-13-16-9-11-18(12-10-16)23-15-17-7-5-4-6-8-17/h4-12H,13-15H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZRLMLJTRDOJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 4 Benzyloxy Phenethylcarbamate and Analogous Structures

Direct Synthesis Approaches to Tert-butyl 4-(benzyloxy)phenethylcarbamate

Direct synthesis primarily involves the formation of the carbamate (B1207046) linkage on a pre-existing 4-(benzyloxy)phenethylamine scaffold. This is most commonly achieved through N-acylation, a process widely known as N-protection.

The most prevalent strategy for synthesizing Tert-butyl 4-(benzyloxy)phenethylcarbamate is the N-acylation of 4-(benzyloxy)phenethylamine using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction, commonly referred to as "Boc protection," is a standard method for introducing the tert-butoxycarbonyl (Boc) protecting group onto an amine. numberanalytics.comfishersci.co.uk The benzyloxy substituent on the phenyl ring is generally stable under these conditions and does not interfere with the carbamate formation.

The general reaction involves the nucleophilic attack of the primary amine of the phenethylamine (B48288) derivative on one of the carbonyl carbons of Boc₂O. This results in the formation of the desired N-Boc protected phenethylamine and the release of tert-butanol (B103910) and carbon dioxide as byproducts. wordpress.com While early studies on N-alkylation of phenethylamines with simple alkyl groups showed diminished activity for certain applications, N-benzyl and related substitutions have been shown to be synthetically valuable. nih.gov

The efficiency and yield of the Boc protection reaction are highly dependent on the chosen reaction conditions. numberanalytics.com Key factors include the choice of base, solvent, temperature, and reaction time.

Reagents and Solvents: The reaction is typically carried out using Boc₂O as the acylating agent. numberanalytics.com A base is required to neutralize the acidic byproduct formed during the reaction and to enhance the nucleophilicity of the amine. Common bases include triethylamine (B128534) (TEA), sodium bicarbonate (NaHCO₃), sodium hydroxide (B78521) (NaOH), and 4-dimethylaminopyridine (B28879) (DMAP), which can also act as a catalyst, particularly for less reactive amines. numberanalytics.comfishersci.co.uk

A variety of solvents can be employed, with the choice often depending on the solubility of the amine substrate. Common solvents include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile, and mixtures of water and organic solvents like THF or methanol. fishersci.co.ukwordpress.com Using a water/methanol/triethylamine solvent system has been found to increase the solubility of unprotected amine starting materials. wordpress.com

Reaction Conditions: The reaction is generally performed under mild conditions, often at room temperature or with moderate heating to around 40°C. fishersci.co.uk Reaction times can vary from a few hours to overnight. wordpress.com For instance, one protocol suggests dissolving the amine in a 10/10/7 solution of water, methanol, and triethylamine, adding Boc₂O, and heating to 55°C for 16 hours. wordpress.com Another general protocol involves stirring the amine with 2-3 equivalents of Boc₂O and 1-1.5 equivalents of a base at room temperature or 40°C. fishersci.co.uk

The table below summarizes common conditions for Boc protection of amines.

| Parameter | Options | Purpose/Notes |

| Acylating Agent | Di-tert-butyl dicarbonate (Boc₂O) | Standard reagent for introducing the Boc group. numberanalytics.com |

| Base | Triethylamine (TEA), Sodium Bicarbonate, DMAP, NaOH | Neutralizes acidic byproducts and enhances amine nucleophilicity. fishersci.co.uk |

| Solvent | THF, Dichloromethane (DCM), Acetonitrile, Water/Methanol | Chosen based on substrate solubility. fishersci.co.ukwordpress.com |

| Temperature | Room Temperature to 55°C | Generally mild conditions are sufficient. fishersci.co.ukwordpress.com |

| Catalyst | 4-dimethylaminopyridine (DMAP) | Used for sterically hindered or less reactive amines. numberanalytics.com |

Precursor Synthesis and Intermediate Transformations Relevant to the Phenethylcarbamate Scaffold

Alternative synthetic strategies involve the formation of key intermediates which are then transformed into the final carbamate structure. These multi-step approaches offer flexibility and can be adapted for the synthesis of various analogs, including chiral derivatives.

Imines, or Schiff bases, are valuable intermediates in organic synthesis. The formation of a benzylidene imine involves the condensation reaction between an amine, such as a phenethylamine derivative, and an aldehyde, like benzaldehyde (B42025). This reaction typically proceeds via a nucleophilic addition of the amine to the aldehyde's carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the imine.

In a solvent-free "green chemistry" approach, N-benzylidene aniline (B41778) has been synthesized by mixing aniline and benzaldehyde with a catalytic amount of FeSO₄ in a mortar, with the reaction completing in minutes. Similarly, solid carbamates have been shown to react with aromatic aldehydes in the absence of a solvent to produce imines in high yields (over 97%) within a few hours at room temperature. nih.gov These methods could be adapted for the synthesis of imines derived from benzyloxy-substituted phenethylamines and aldehydes, which can then be further processed. For example, N-Boc imines can be synthesized and subsequently used in reactions like the Mannich reaction. orgsyn.org

Another approach involves the use of chiral catalysts. Binaphthyl-based chiral 4-dimethylaminopyridine (DMAP) derivatives have been successfully employed as nucleophilic catalysts in enantioselective acyl transfer reactions, which are fundamental to carbamate formation. elsevierpure.com These methods allow for the controlled formation of a specific stereoisomer, which is crucial for applications where chirality influences biological activity or material properties.

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between a carbonyl compound (aldehyde or ketone) and a compound with an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686) or malononitrile. organic-chemistry.orgnih.gov This reaction is typically catalyzed by a base. The resulting product, an α,β-unsaturated compound, can serve as a versatile precursor for phenethylamines after further transformations like reduction.

This methodology is applicable to a wide range of aldehydes, including those with benzyloxy substituents. scielo.org.mx Research has shown that aromatic aldehydes with electron-releasing groups, such as a benzyloxy group (-OBn), can produce the corresponding cyanoacrylates in excellent yields (e.g., 93%). scielo.org.mx Various catalysts and conditions have been developed to optimize the Knoevenagel condensation, including the use of triphenylphosphine (B44618) under solvent-free conditions, which can be enhanced by microwave irradiation. organic-chemistry.org Other effective catalysts include diisopropylethylammonium acetate (B1210297) (DIPEAc) and various heterogeneous catalysts. scielo.org.mxresearchgate.net

The table below outlines typical components and catalysts for the Knoevenagel condensation.

| Component | Examples | Role |

| Carbonyl Compound | Benzaldehyde derivatives (including benzyloxy-substituted) | Electrophilic partner in the condensation. scielo.org.mx |

| Active Methylene Compound | Ethyl cyanoacetate, Malononitrile, Diethyl malonate | Nucleophilic partner providing the methylene group. organic-chemistry.orgresearchgate.net |

| Catalyst | Triphenylphosphine, Piperidine, DIPEAc, Zeolites | Basic catalyst to deprotonate the active methylene compound. organic-chemistry.orgscielo.org.mxresearchgate.net |

| Reaction Conditions | Solvent-free, Ethanol, Hexane; Room temperature to reflux | Conditions can be varied to optimize yield and reaction time. nih.govscielo.org.mx |

By reducing the double bond and the nitrile/ester group of the resulting benzyloxy-substituted acrylate, one can synthesize the corresponding phenethylamine precursor, which can then be converted to Tert-butyl 4-(benzyloxy)phenethylcarbamate as described in section 2.1.

General Synthetic Principles for tert-Butyl Carbamates

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under various conditions and its facile removal under specific acidic conditions. Its introduction, known as N-tert-butoxycarbonylation, is a cornerstone of modern synthetic chemistry, particularly in peptide synthesis.

Mechanistic Studies of N-tert-Butoxycarbonylation of Amines

The fundamental mechanism for the N-tert-butoxycarbonylation of an amine involves the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of an activating agent, most commonly di-tert-butyl dicarbonate (Boc₂O).

In the absence of a base, the reaction proceeds as follows:

The amine nitrogen attacks a carbonyl group of Boc₂O.

This initial attack forms a tetrahedral intermediate.

The intermediate collapses, leading to the cleavage of the anhydride (B1165640). This results in the formation of a protonated N-Boc amine and a tert-butyl carbonate anion.

The tert-butyl carbonate anion then acts as a base, deprotonating the newly formed carbamate.

The resulting tert-butyl bicarbonate is unstable and decomposes into carbon dioxide (CO₂) gas and tert-butanol. organic-chemistry.org

The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction. masterorganicchemistry.com

When a base, such as triethylamine (TEA), 4-(dimethylamino)pyridine (DMAP), or sodium hydroxide (NaOH), is included in the reaction, the mechanism is slightly altered. masterorganicchemistry.combiosynth.com The external base, rather than the tert-butyl carbonate, deprotonates the protonated amine in the intermediate step. This can accelerate the reaction and is often employed depending on the substrate and reaction conditions. masterorganicchemistry.combiosynth.com The tert-butyl carbonate still breaks down, but in this case, it forms CO₂ and a tert-butoxide anion. biosynth.com

Application of Di-tert-butyl Dicarbonate (Boc₂O) in Carbamate Formation

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O), is the most prevalent reagent for introducing the Boc protecting group onto amines. masterorganicchemistry.comresearchgate.net Its widespread use is due to its high reactivity, stability, and the clean nature of the reaction, which produces volatile or easily separable byproducts (CO₂ and tert-butanol). organic-chemistry.org

The protection reaction is highly versatile and can be performed under various conditions:

Aqueous Conditions: The reaction can be carried out using Boc₂O in the presence of a base like sodium bicarbonate in an aqueous medium. researchgate.net

Anhydrous Conditions: Solvents such as tetrahydrofuran (THF), acetonitrile, or dichloromethane are commonly used, often with a non-nucleophilic base like DMAP. researchgate.netfishersci.co.uk

Catalyst-Free Conditions: N-tert-butoxycarbonylation can even be achieved without any catalyst, for instance by performing the reaction in water, which can enhance reactivity and selectivity through hydrogen bonding interactions. researchgate.netnih.gov

The reaction is generally chemoselective for amines. For example, in molecules containing both amine and hydroxyl or thiol groups, the amine is preferentially protected. nih.gov This selectivity is crucial in the synthesis of complex molecules like amino alcohols.

Catalytic Approaches to Boc Protection

While Boc protection with Boc₂O can proceed without a catalyst, various catalytic systems have been developed to enhance reaction rates, improve yields, and broaden the substrate scope, particularly for less reactive amines. organic-chemistry.org These methods often allow for milder reaction conditions, such as ambient temperature and solvent-free environments.

Catalysts employed for N-tert-butoxycarbonylation can be broadly categorized:

| Catalyst Type | Examples | Key Features |

| Lewis Acids | ZrCl₄, Yttria-Zirconia, SmCl₃ | Activate the Boc₂O reagent, making it more electrophilic. semanticscholar.orgthieme-connect.deorganic-chemistry.org |

| Brønsted Acids | HClO₄–SiO₂ | Efficient, reusable, and works under solvent-free conditions. organic-chemistry.org |

| Elemental Catalysts | Molecular Iodine (I₂) | Provides an efficient and practical protocol under solvent-free conditions at room temperature. nih.gov |

| Heterogeneous Catalysts | Amberlite-IR 120, Sulfated Tin Oxide | Allow for easy catalyst removal by simple filtration, promoting green chemistry principles. uniurb.itorgsyn.org |

| Ionic Liquids | 1-Alkyl-3-methylimidazolium cations | Act as catalysts by activating Boc₂O through hydrogen bond formation. organic-chemistry.orgorganic-chemistry.org |

These catalytic methods offer significant advantages, including shorter reaction times, higher yields, and simplified workup procedures compared to non-catalytic or base-mediated approaches. semanticscholar.org

Orthogonal Protecting Group Strategies in Multi-Step Syntheses

In the synthesis of a molecule like tert-butyl 4-(benzyloxy)phenethylcarbamate, two different protecting groups are present: a Boc group on the amine and a benzyloxy (benzyl ether, Bn) group on the phenol (B47542). A successful synthesis relies on an orthogonal protecting group strategy, where one group can be removed selectively in the presence of the other. masterorganicchemistry.comuniurb.it

Design of Sequential Protection and Deprotection Regimes

The design of a multi-step synthesis involving both Boc and benzyloxy groups requires careful planning of the sequence of protection and deprotection steps. The choice of which group to introduce or remove first depends on the planned subsequent reactions.

A typical synthetic sequence might involve:

Protection of the Phenol: The hydroxyl group of a precursor like 4-hydroxyphenethylamine is first protected as a benzyl (B1604629) ether. This is often done using benzyl bromide (BnBr) with a base like K₂CO₃. This step prevents the acidic phenol from interfering with subsequent reactions and protects the oxygen from unwanted alkylation or acylation.

Protection of the Amine: The primary amine of the resulting 4-(benzyloxy)phenethylamine is then protected with a Boc group using Boc₂O. This renders the amine non-nucleophilic and non-basic, allowing for modifications elsewhere in the molecule if needed.

Selective Deprotection: Depending on the synthetic goal, either protecting group can be removed selectively.

To unmask the amine for a subsequent reaction (e.g., amide coupling), the Boc group is removed with acid (TFA or HCl), leaving the benzyl ether intact.

To deprotect the phenol, catalytic hydrogenation is used to remove the benzyl group, which leaves the Boc-protected amine untouched. This would be useful if reactions involving the free phenol are desired.

This sequential approach ensures that only the desired functional group reacts at each stage, preventing side reactions and maximizing the yield of the target product. researchgate.net The ability to selectively address different functional groups by choosing appropriate, non-interfering reaction conditions is the essence of modern synthetic organic chemistry. nih.gov

Reaction Chemistry and Transformational Studies of Tert Butyl 4 Benzyloxy Phenethylcarbamate

Carbamate (B1207046) Cleavage Reactions and Associated Deprotection Mechanisms

The selective removal of the Boc and benzyloxy protecting groups is a cornerstone of the synthetic utility of tert-butyl 4-(benzyloxy)phenethylcarbamate. The differential reactivity of these groups under various conditions allows for a stepwise deprotection strategy, enabling the synthesis of complex molecules.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. nih.gov The acid-mediated deprotection of the Boc group in tert-butyl 4-(benzyloxy)phenethylcarbamate typically proceeds through a specific mechanistic pathway.

The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). commonorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon. Subsequently, the lone pair of electrons on the nitrogen atom assists in the cleavage of the tert-butyl group as a stable tert-butyl cation. commonorganicchemistry.com This cation can then be quenched by a nucleophilic counter-ion, deprotonate to form isobutylene (B52900) gas, or polymerize. commonorganicchemistry.com The resulting carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide gas and the free amine, which is then protonated by the acid to form the corresponding ammonium (B1175870) salt. commonorganicchemistry.com

The choice of acid and solvent can be critical for achieving selective deprotection, especially when other acid-sensitive groups are present in the molecule. For instance, while strong acids like TFA are effective, milder conditions are sometimes necessary to avoid unwanted side reactions. uky.edu

Table 1: Common Acidic Reagents for Boc Deprotection

| Reagent | Typical Conditions | Comments |

|---|---|---|

| Trifluoroacetic acid (TFA) | 20-50% in Dichloromethane (B109758) (DCM) | Common and effective, but harsh. |

| Hydrochloric acid (HCl) | 4M in Dioxane or Ethyl Acetate (B1210297) | Widely used, provides the hydrochloride salt. |

| Sulfuric Acid (H₂SO₄) | Catalytic amounts in tert-butyl acetate | Can offer selectivity in the presence of tert-butyl esters. researchgate.net |

The benzyloxy group is a common protecting group for hydroxyl functionalities and is typically removed by catalytic hydrogenolysis. organic-chemistry.org This method involves the use of hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). researchgate.net The reaction proceeds via the cleavage of the carbon-oxygen bond of the benzyl (B1604629) ether, resulting in the formation of the free phenol (B47542) and toluene (B28343) as a byproduct. organic-chemistry.org

This deprotection method is generally mild and chemoselective, leaving other functional groups such as the Boc group intact. However, the presence of other reducible functional groups in the molecule, such as alkenes or alkynes, can lead to undesired side reactions. organic-chemistry.org In such cases, alternative deprotection strategies may be employed.

Other methods for benzyloxy group cleavage include the use of strong acids, although this is less common for substrates sensitive to acidic conditions. organic-chemistry.org Oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can also be effective for deprotecting benzyl ethers, particularly p-methoxybenzyl ethers. organic-chemistry.org

Functional Group Interconversions Involving the Phenethyl Moiety

The phenethyl moiety of tert-butyl 4-(benzyloxy)phenethylcarbamate offers a scaffold for various functional group interconversions, allowing for the synthesis of a diverse range of derivatives. nih.govnih.govbiomolther.org Once the primary amine is deprotected, it can undergo a variety of reactions.

For instance, the resulting 4-(benzyloxy)phenethylamine can be N-alkylated or N-acylated to introduce different substituents on the nitrogen atom. The aromatic ring of the phenethyl group is also susceptible to electrophilic aromatic substitution reactions, such as nitration or halogenation, although the directing effects of the existing substituents must be considered.

Intramolecular Cyclization Reactions of Phenethylcarbamate Derivatives

Phenethylcarbamate derivatives are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds, particularly those with an isoquinoline (B145761) core structure. Intramolecular cyclization reactions are a key strategy for constructing these ring systems.

One of the important cyclization reactions involving phenethylcarbamate derivatives is the formation of dihydroisoquinolones. This transformation is typically achieved through an intramolecular electrophilic aromatic substitution reaction, often promoted by a strong acid or a Lewis acid.

In this reaction, the carbamate functionality is activated, and the aromatic ring of the phenethyl moiety acts as the nucleophile, attacking an electrophilic carbon species generated from the side chain. The specific conditions for this cyclization can vary depending on the substrate and the desired product.

Mechanistic studies have provided insights into the processes occurring during these cyclization reactions. Under certain conditions, the carbamate group can undergo diprotonation. This diprotonated species can then fragment to generate an isocyanate intermediate. rsc.org

The in-situ generated isocyanate is highly electrophilic and can be attacked by the tethered aromatic ring in an intramolecular fashion. This electrophilic aromatic substitution leads to the formation of the cyclic product. The generation of the isocyanate is a key step, and understanding its formation is crucial for optimizing the reaction conditions and controlling the outcome of the cyclization. rsc.org

Further Chemical Reactivity and Derivatizations of the Compound

While specific literature detailing the extensive chemical reactivity and derivatization of tert-butyl 4-(benzyloxy)phenethylcarbamate is not abundant, its structural features—a Boc-protected amine, a benzyl ether, and an aromatic ring—suggest a variety of potential chemical transformations. The reactivity of this compound can be inferred from the known chemistry of these functional groups, which are commonly manipulated in organic synthesis.

The primary sites for chemical modification on tert-butyl 4-(benzyloxy)phenethylcarbamate include the carbamate nitrogen, the benzylic ether, and the aromatic ring. These functionalities allow for a range of derivatizations, including deprotection, substitution, and coupling reactions.

One of the most common transformations involving this compound would be the deprotection of the amine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. For instance, treatment with acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent would efficiently cleave the Boc group to yield the corresponding primary amine, 4-(benzyloxy)phenethylamine. This deprotection is a crucial step in synthetic pathways where the amine functionality needs to be further elaborated, for example, through acylation, alkylation, or sulfonylation to introduce diverse functionalities.

Another key reactive site is the benzyloxy group. The benzyl ether can be cleaved through hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. This process would yield the corresponding phenol, tert-butyl 4-hydroxyphenethylcarbamate. The resulting phenolic hydroxyl group opens up possibilities for further derivatization, such as O-alkylation or esterification, allowing for the introduction of a wide array of substituents.

The aromatic ring itself can undergo electrophilic aromatic substitution reactions, although the presence of the activating benzyloxy group and the deactivating effect of the carbamate-substituted ethyl chain would influence the regioselectivity of such reactions. However, more targeted modifications of the aromatic ring are often achieved through other means.

Drawing parallels from similar structures, derivatization strategies can be envisioned. For instance, in the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives, a common approach involves the condensation of an amino-functionalized tert-butyl carbamate with various carboxylic acids. This is typically facilitated by coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an activator such as hydroxybenzotriazole (B1436442) (HOBt). Should the amine of tert-butyl 4-(benzyloxy)phenethylcarbamate be deprotected, it could similarly be coupled with a wide range of carboxylic acids to generate a library of amide derivatives.

Furthermore, the nitrogen of the carbamate group, once deprotonated by a strong base, could potentially react with electrophiles. While less common for Boc-protected amines due to steric hindrance and the electronic nature of the carbamate, this pathway can be a route to N-substituted derivatives under specific conditions.

The following table summarizes potential derivatization reactions of tert-butyl 4-(benzyloxy)phenethylcarbamate based on its functional groups and analogies to similar compounds.

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Boc-protected Amine | Deprotection (Acidolysis) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in organic solvent | Primary Amine |

| Benzyl Ether | Debenzylation (Hydrogenolysis) | H₂, Palladium on Carbon (Pd/C) | Phenol |

| Deprotected Amine | Acylation/Amide Coupling | Carboxylic Acid, EDCI, HOBt | Amide |

| Deprotected Amine | Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine |

| Deprotected Amine | Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |

| Phenolic Hydroxyl | O-Alkylation | Alkyl Halide, Base | Alkyl Ether |

| Phenolic Hydroxyl | Esterification | Acyl Chloride or Carboxylic Acid with coupling agent | Ester |

These potential transformations highlight the versatility of tert-butyl 4-(benzyloxy)phenethylcarbamate as a synthetic intermediate, allowing for the introduction of diverse chemical moieties at multiple positions within the molecule. The choice of reaction and subsequent derivatization would be guided by the specific synthetic target and the desired properties of the final compound.

Academic Applications and Utility in Complex Molecule Synthesis

Role as a Key Synthetic Intermediate

The utility of tert-butyl 4-(benzyloxy)phenethylcarbamate as a synthetic intermediate stems from the orthogonal nature of its protecting groups. The Boc group is labile under acidic conditions, while the benzyl (B1604629) ether is typically removed by catalytic hydrogenation. This differential reactivity allows for the selective deprotection and subsequent functionalization of either the nitrogen or the phenolic oxygen, providing a high degree of control in multi-step synthetic sequences.

Precursors in the Synthesis of Nitrogen-Containing Heterocyclic Systems

Benzofused nitrogen heterocycles are prevalent motifs in numerous natural products and pharmaceutical compounds. nih.gov The synthesis of these complex structures often requires carefully designed precursors that allow for the regiocontrolled introduction of substituents onto an aromatic ring. nih.gov While direct examples involving tert-butyl 4-(benzyloxy)phenethylcarbamate are not extensively detailed, its structural components are archetypal of intermediates used in such syntheses.

For instance, the phenethylamine (B48288) core can be elaborated into isoquinoline (B145761) systems, a common scaffold in medicinal chemistry. organic-chemistry.org The synthesis of isoquinolines can be achieved through various cyclization strategies, where the nitrogen atom of the phenethylamine moiety acts as a nucleophile to form the heterocyclic ring. organic-chemistry.org The Boc protecting group on the nitrogen allows for controlled reactivity during the assembly of the carbon skeleton, preventing unwanted side reactions. orgsyn.org Following the construction of the desired framework, the Boc group can be readily removed to enable cyclization.

Application in the Construction of Advanced Pharmacologically Relevant Scaffolds

The construction of pharmacologically relevant scaffolds often involves the assembly of multiple functional groups onto a central core. nih.gov Tert-butyl 4-(benzyloxy)phenethylcarbamate provides a stable and versatile platform for such elaborations. The protected tyramine (B21549) structure (4-hydroxyphenethylamine) is a common feature in many biologically active molecules.

The benzyl protection of the phenolic hydroxyl group allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the phenol (B47542). wisdomlib.org This is particularly important as free phenols can be sensitive to oxidation and can interfere with many common synthetic reagents. Similarly, the Boc-protected amine allows for reactions such as alkylations or acylations at other positions without the interference of the nucleophilic nitrogen. researchgate.netnih.gov Once the desired molecular complexity has been achieved, the protecting groups can be removed to unveil the final active compound. For example, derivatives of this compound have been used as precursors in the synthesis of Geldanamycin hybrids, indicating its utility in developing new pharmaceutical agents. wisdomlib.org

Contributions to Peptide and Peptidomimetic Synthesis

The strategic use of protecting groups is fundamental to peptide and peptidomimetic synthesis to ensure the correct sequence and prevent unwanted side reactions between the various functional groups of amino acids. researchgate.net The Boc and benzyl groups present in tert-butyl 4-(benzyloxy)phenethylcarbamate are standard protecting groups in this field. nih.govnih.gov

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the efficient synthesis of peptides. core.ac.uk In SPPS, the growing peptide chain is anchored to an insoluble resin support, which facilitates the purification process by simple filtration. core.ac.ukpeptide.com The synthesis proceeds through a series of coupling and deprotection steps. peptide.com

The Boc/Bzl protection strategy is a well-established methodology in SPPS. peptide.com In this approach, the α-amino group of the incoming amino acid is temporarily protected with a Boc group, which is removed with a moderately strong acid like trifluoroacetic acid (TFA) before the next coupling step. peptide.compeptide.com The side chains of the amino acids are protected with more permanent, acid-stable groups, such as benzyl ethers for tyrosine, which are only removed at the end of the synthesis with a very strong acid like hydrogen fluoride (B91410) (HF). peptide.compeptide.com

While not a standard amino acid itself, a molecule like tert-butyl 4-(benzyloxy)phenethylcarbamate could be incorporated into a peptide or peptidomimetic sequence as a non-proteinogenic building block. Its protected functional groups are fully compatible with the Boc/Bzl SPPS strategy.

Strategic Use of Protecting Groups in Complex Peptide Chain Assembly

The success of synthesizing complex peptides hinges on the selection of an orthogonal set of protecting groups. iris-biotech.de Orthogonal protecting groups can be removed under different conditions, allowing for the selective deprotection of specific functional groups without affecting others. peptide.com The Fmoc/tBu strategy is another common orthogonal protection scheme in SPPS, where the base-labile Fmoc group is used for the α-amino protection and acid-labile tert-butyl-based groups are used for the side chains. peptide.comiris-biotech.de

The Boc and benzyl groups, as found in tert-butyl 4-(benzyloxy)phenethylcarbamate, represent a "non-orthogonal" but practically useful protection scheme. peptide.compeptide.com Both are removed by acid, but their lability is sufficiently different to allow for selective removal. The Boc group is removed with moderate acid, while the benzyl group requires much stronger acidic conditions. peptide.compeptide.com This differential lability is exploited in the Boc/Bzl SPPS strategy.

| Protecting Group | Abbreviation | Lability | Typical Reagent |

| tert-Butoxycarbonyl | Boc | Acid-labile (moderate) | Trifluoroacetic acid (TFA) |

| Benzyl | Bzl | Acid-labile (strong), Hydrogenolysis | Hydrogen fluoride (HF), H₂/Pd |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile | Piperidine |

| tert-Butyl | tBu | Acid-labile (strong) | Trifluoroacetic acid (TFA) |

| Trityl | Trt | Acid-labile (mild) | Trifluoroacetic acid (TFA) |

Impact on Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to create chiral molecules in an enantiomerically pure form. While there are no specific examples in the provided search results detailing the direct use of tert-butyl 4-(benzyloxy)phenethylcarbamate in a catalytic asymmetric reaction, its structural features are relevant to this field. The phenethylamine backbone is a component of many chiral ligands and catalysts.

The synthesis of chiral amines and alcohols often relies on the use of chiral auxiliaries or catalysts. nih.gov The Boc-protected amine in tert-butyl 4-(benzyloxy)phenethylcarbamate could, in principle, be modified to incorporate a chiral auxiliary to direct stereoselective transformations on the adjacent carbon atoms. Furthermore, the aromatic ring provides a handle for the introduction of other functional groups that could coordinate to a metal catalyst, potentially enabling its use as a chiral ligand in asymmetric catalysis.

Based on a comprehensive review of the available scientific literature, there is no specific information detailing the use of Tert-butyl 4-(benzyloxy)phenethylcarbamate as a chiral auxiliary or its direct application in stereoselective transformations for the synthesis of enantiopure amines as outlined in the requested article structure.

The search results provide general information on:

The synthesis and reactions of carbamates.

The use of N-Boc (tert-butoxycarbonyl) as a protecting group in asymmetric synthesis. nih.govnih.govnih.govrsc.org

Various methods for the synthesis of chiral amines and the use of different chiral auxiliaries, such as those derived from 1-phenylethylamine. nih.govmdpi.com

Stereoselective reactions in organic synthesis.

However, none of the retrieved scientific articles or papers specifically describe or investigate "Tert-butyl 4-(benzyloxy)phenethylcarbamate" in the context of:

Generation of Enantiopure Amine Derivatives

The compound is structurally a protected amine, where the amine functional group of 4-(benzyloxy)phenethylamine is protected by a tert-butoxycarbonyl (Boc) group. While such compounds are common intermediates in multi-step organic syntheses, the available literature does not indicate that this specific molecule, in its entirety, functions as a chiral auxiliary to control the stereochemistry of subsequent reactions. Chiral auxiliaries are typically chiral molecules themselves that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, and there is no evidence in the search results to suggest this role for Tert-butyl 4-(benzyloxy)phenethylcarbamate.

Therefore, due to the lack of specific research findings on the requested topics for this particular compound, it is not possible to generate the detailed and scientifically accurate article as per the provided outline and instructions. The existing literature does not support the premise that "Tert-butyl 4-(benzyloxy)phenethylcarbamate" has the academic applications and utility in complex molecule synthesis as specified in the query.

Spectroscopic and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry, offering deep insights into the molecular framework by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) analysis would provide precise information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Tert-butyl 4-(benzyloxy)phenethylcarbamate, the spectrum would be expected to show distinct signals corresponding to the protons of the tert-butyl group, the ethyl chain, the two aromatic rings, and the carbamate (B1207046) N-H proton.

Key expected features in a hypothetical ¹H NMR spectrum are summarized in the table below. The chemical shifts (δ) are predicted based on typical values for similar structural motifs and are reported in parts per million (ppm).

Table 1. Hypothetical ¹H NMR Data for Tert-butyl 4-(benzyloxy)phenethylcarbamate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-butyl (CH₃)₃C- | ~1.45 | Singlet (s) | 9H |

| -CH₂-CH₂-NH- | ~2.75 | Triplet (t) | 2H |

| -CH₂-CH₂-NH- | ~3.35 | Quartet (q) | 2H |

| Carbamate -NH- | ~4.60 | Broad Singlet (br s) | 1H |

| Benzylic -O-CH₂-Ph | ~5.05 | Singlet (s) | 2H |

| Aromatic C₆H₄ | ~6.95 | Doublet (d) | 2H |

| Aromatic C₆H₄ | ~7.15 | Doublet (d) | 2H |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule and information about their chemical environment. Each carbon atom in the tert-butyl group, the ethyl chain, the aromatic rings, the benzylic ether, and the carbamate carbonyl would produce a distinct signal.

Table 2. Hypothetical ¹³C NMR Data for Tert-butyl 4-(benzyloxy)phenethylcarbamate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| tert-butyl (CH₃)₃C - | ~28.5 |

| tert-butyl (C H₃)₃C- | ~79.0 |

| -C H₂-CH₂-NH- | ~35.5 |

| -CH₂-C H₂-NH- | ~42.0 |

| Benzylic -O-C H₂-Ph | ~70.0 |

| Aromatic Carbons | ~115-160 |

This analysis would definitively confirm the carbon framework of the molecule, verifying the presence of all expected carbon environments.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for determining the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of Tert-butyl 4-(benzyloxy)phenethylcarbamate (C₂₀H₂₅NO₃). This precise mass measurement helps to distinguish the target compound from other molecules with the same nominal mass. The calculated exact mass for the protonated molecule [M+H]⁺ would be compared against the experimentally measured value to confirm the elemental composition.

ESI-MS is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ and potentially other adducts, such as the sodium adduct [M+Na]⁺. This would provide clear evidence of the molecular weight of the compound.

Table 3. Hypothetical ESI-MS Data for Tert-butyl 4-(benzyloxy)phenethylcarbamate

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 328.18 |

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Tert-butyl 4-(benzyloxy)phenethylcarbamate would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Table 4. Hypothetical IR Spectroscopy Data for Tert-butyl 4-(benzyloxy)phenethylcarbamate

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Carbamate N-H | N-H Stretch | ~3350 |

| Aromatic C-H | C-H Stretch | ~3030 |

| Aliphatic C-H | C-H Stretch | ~2975, 2870 |

| Carbamate C=O | C=O Stretch | ~1690 |

| Aromatic C=C | C=C Stretch | ~1610, 1510 |

The presence of these specific absorption bands would confirm the existence of the key functional groups: the N-H and C=O of the carbamate, the C-O of the benzyl (B1604629) ether, and the aromatic and aliphatic C-H bonds, thus verifying the compound's identity.

Other Advanced Spectroscopic Methods Utilized in Detailed Compound Characterization

Information not available.

Theoretical and Computational Investigations of Carbamate Systems

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in mapping the potential energy surfaces of chemical reactions. nih.govresearchgate.net These approaches provide detailed insights into the electronic structure, transition states, and reaction pathways involved in the formation and cleavage of carbamates.

Elucidation of Transition States and Reaction Pathways in Carbamate (B1207046) Transformations

The formation of carbamates, often from the reaction of an amine with carbon dioxide, has been a subject of detailed quantum chemical investigation. researchgate.netrsc.org These studies have explored different potential mechanisms, including single-step and multi-step pathways.

Zwitterionic Intermediates: One proposed mechanism involves the formation of a zwitterionic intermediate. researchgate.netrsc.org However, computational studies suggest that this zwitterion is often a transient species or part of a single-step, third-order reaction, rather than a stable intermediate with a significant lifetime. researchgate.net

Concerted Mechanisms: Alternative studies propose a concerted mechanism where CO2 dissociation from a catalyst-adduct precedes a concerted carboxylation, with a base assisting in the deprotonation of the amine as it attacks the free CO2. rsc.org

Catalyzed Reactions: In catalyzed reactions, such as the iridium-catalyzed formation of allylic carbamates, DFT methods have been used to analyze the stereoselectivity and regioselectivity. nih.gov These studies elucidate the entire catalytic cycle, identifying the rate-determining steps and the transition states for the formation of different product enantiomers. nih.gov

Computational studies on the degradation of carbamates, for example through reactions with hydroxyl radicals in the atmosphere, also rely on identifying transition states to calculate reaction rate constants and predict environmental lifetimes. researchgate.net

Analysis of Protonation States and Their Influence on Reactivity in Acidic Media

The protonation state of the carbamate group and nearby functional groups can significantly influence the reactivity, particularly in acidic media, which is relevant for the cleavage of protecting groups like the tert-butoxycarbonyl (Boc) group.

Theoretical studies have shown that protonation can dramatically alter the electronic landscape of the molecule. nih.govresearchgate.net For instance, in enzymatic systems, the protonation state of active-site residues can perturb the electrostatic environment, affecting substrate binding and the energy barrier for carbamate decomposition. nih.gov

In strongly acidic media, carbamates can become diprotonated. researchgate.net Computational evidence supports that this further protonation of the O-protonated carbamate is a key step in facilitating the cleavage of the C-O bond, leading to the formation of a protonated isocyanate, which is a highly reactive intermediate. researchgate.net The high energy barrier for this cleavage in less acidic conditions is significantly lowered by this diprotonation, explaining the need for strong acids in certain carbamate transformations. researchgate.net

Computational Modeling of Protecting Group Stability and Interactions

Carbamates, particularly the Boc group, are widely used as protecting groups in organic synthesis. nih.govorganic-chemistry.org Computational modeling provides valuable insights into the stability of these groups and their interactions with the rest of the molecule and the solvent.

Density Functional Theory (DFT) simulations combined with spectroscopic methods like infrared (IR), vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR) have been used to investigate the conformational landscape of Boc-protected carbamate monomers. nih.govacs.orgchemrxiv.org These studies reveal that carbamate units tend to be planar due to the delocalization of π-electrons. nih.govacs.org Unlike peptides, which predominantly adopt trans configurations, carbamates can have energetically stable cis configurations. nih.govacs.org

The stability of a protecting group is crucial for its effectiveness. Computational methods can predict the lability of carbamates to hydrolysis under various conditions. researchgate.netresearchgate.net For example, models can be developed to calculate carbamate stability constants at different temperatures, which is important for processes like CO2 capture by amines. researchgate.net These models often employ a combination of gas-phase calculations and solvation models to accurately represent the system in a condensed phase. researchgate.net

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical studies are pivotal in establishing structure-reactivity relationships, which correlate the chemical structure of carbamates with their biological activity or chemical reactivity. mdpi.comnih.gov By systematically modifying the substituents on the carbamate's nitrogen and oxygen atoms in silico, researchers can predict how these changes will affect properties like insecticidal activity or metabolic stability. researchgate.netnih.gov

For instance, the insecticidal activity of many carbamates stems from their ability to inhibit the enzyme acetylcholinesterase (AChE). nih.gov Theoretical models can predict the binding affinity of different carbamate structures to the active site of AChE, guiding the design of more potent insecticides. nih.gov These models consider factors such as lipid solubility and complementarity to the enzyme's active site. nih.gov

Similarly, computational approaches can predict the metabolic fate of carbamates. researchgate.net By analyzing a large dataset of carbamates, qualitative relationships between their structure and their susceptibility to metabolic hydrolysis can be established. researchgate.net These studies have led to the development of a metabolic lability score for different classes of carbamates, which can be a useful tool in drug design. researchgate.net

Below is a table summarizing the general trend of decreasing metabolic lability (increasing stability) for different carbamate structures based on qualitative structure-metabolism relationships. researchgate.net

| Carbamate Structure Class | Relative Metabolic Lability |

|---|---|

| Aryl-OCO-NHAlkyl | Very High |

| Alkyl-OCO-NHAlkyl | High |

| Alkyl-OCO-N(Alkyl)₂ | Moderate |

| Alkyl-OCO-N(endocyclic) | Moderate |

| Aryl-OCO-N(Alkyl)₂ | Moderate-Low |

| Aryl-OCO-N(endocyclic) | Moderate-Low |

| Alkyl-OCO-NHAryl | Low |

| Alkyl-OCO-NHAcyl | Low |

| Alkyl-OCO-NH₂ | Very Low |

| Cyclic carbamates | Very Low |

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.govresearchgate.net For carbamates, MD simulations are particularly useful for conformational analysis and for investigating their binding to biological targets.

MD simulations can explore the conformational landscape of flexible molecules like Tert-butyl 4-(benzyloxy)phenethylcarbamate, revealing the preferred shapes and orientations of the molecule in solution. nih.govacs.orgchemrxiv.org This is crucial for understanding how the molecule interacts with its environment and with other molecules.

In the context of drug design, MD simulations are extensively used to study the binding of ligands, including carbamates, to proteins. nih.govresearchgate.netnih.gov These simulations can provide a detailed picture of the binding process at an atomic level, identifying the key interactions that stabilize the ligand-protein complex. nih.gov For example, MD simulations have been used to investigate the stability of carbamate adducts in the binding site of the GluR2 receptor, showing that the carbamate adducts are more stable in the binding pocket than the parent molecule. nih.gov

Enhanced sampling techniques, such as accelerated MD, can be employed to simulate rare events like ligand binding and unbinding, allowing for the calculation of binding thermodynamics and kinetics. dovepress.com These simulations can capture repetitive binding and dissociation events, providing a more complete understanding of the binding process. dovepress.com

Future Research Directions and Unexplored Avenues for Tert Butyl 4 Benzyloxy Phenethylcarbamate

Development of Novel and Sustainable Synthetic Routes for the Compound

The synthesis of carbamates is a cornerstone of modern organic chemistry, yet the pursuit of more sustainable and efficient methods is a continuous endeavor. nih.govrsc.org Traditional routes often rely on hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Future research into the synthesis of Tert-butyl 4-(benzyloxy)phenethylcarbamate could focus on greener alternatives that align with the principles of sustainable chemistry. researchgate.neteuropeanpharmaceuticalreview.comnih.govresearchgate.net

One promising avenue is the direct synthesis from Boc-protected amines using environmentally benign reagents. nih.gov A recent methodology utilizing tert-butoxide lithium as the sole base for the transformation of Boc-protected amines into carbamates presents a significant advancement in sustainable synthesis. nih.govrsc.org This approach obviates the need for toxic reagents and metal catalysts, offering a more efficient and environmentally friendly alternative. rsc.org Investigating the applicability of this method to the synthesis of Tert-butyl 4-(benzyloxy)phenethylcarbamate from the corresponding Boc-protected 4-(benzyloxy)phenethylamine could be a valuable research direction.

Furthermore, exploring carbon dioxide as a C1 source for carbamate (B1207046) synthesis is another key area for sustainable chemistry. nih.govacs.org The development of catalytic systems that can efficiently incorporate CO2 into the target molecule would represent a significant step towards greener chemical manufacturing.

Table 1: Comparison of Potential Synthetic Routes for Tert-butyl 4-(benzyloxy)phenethylcarbamate

| Synthesis Method | Precursors | Reagents/Catalysts | Potential Advantages | Research Focus |

| Conventional Route | 4-(Benzyloxy)phenethylamine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base | Well-established, high yielding | Optimization of reaction conditions |

| Sustainable Route 1 | Boc-protected 4-(benzyloxy)phenethylamine | tert-Butoxide lithium | Avoids toxic reagents, metal-free nih.gov | Substrate scope and scalability |

| Sustainable Route 2 | 4-(Benzyloxy)phenethylamine, CO₂ | Catalyst (e.g., DBU), Alkylating agent | Utilizes renewable C1 source acs.org | Catalyst development and efficiency |

Exploration of Diverse Derivatizations and Transformations of the Carbamate and Phenethyl Moieties

The structural motifs within Tert-butyl 4-(benzyloxy)phenethylcarbamate offer numerous possibilities for derivatization and transformation, opening doors to a wide array of novel compounds with potentially interesting properties.

The carbamate moiety , specifically the Boc protecting group, is known for its reactivity under certain conditions. researchgate.net While typically stable, the N-H bond of the Boc-carbamate can be deprotonated by strong bases, leading to the formation of an isocyanate intermediate. researchgate.netrsc.org This intermediate can then be trapped by various nucleophiles to generate ureas, urethanes, and other derivatives. researchgate.net A systematic study of this reactivity for Tert-butyl 4-(benzyloxy)phenethylcarbamate could yield a library of novel compounds.

The phenethyl moiety is a common scaffold in medicinal chemistry and can be functionalized in various ways. nih.govwikipedia.orgbiomolther.orgnih.govnih.gov Future research could explore electrophilic aromatic substitution on the phenyl ring, allowing for the introduction of a wide range of functional groups. Additionally, modifications to the ethyl bridge, such as hydroxylation or fluorination, could be investigated to modulate the compound's properties.

The benzyloxy-protected phenol (B47542) offers another site for chemical manipulation. Deprotection of the benzyl (B1604629) group would yield a free phenol, which could then be subjected to a variety of reactions, including etherification, esterification, and electrophilic aromatic substitution. organic-chemistry.org Organophotoredox catalysis has emerged as a mild and chemoselective method for the deprotection of phenolic ethers and could be a valuable tool in this context. chemrxiv.org

Table 2: Potential Derivatization Strategies and Resulting Compound Classes

| Moiety | Reaction Type | Potential Reagents | Resulting Compound Class |

| Carbamate | N-Alkylation | Alkyl halides, Base | N-Alkyl carbamates |

| Carbamate | Isocyanate Formation | Strong base | Ureas, Urethanes researchgate.net |

| Phenethyl | Electrophilic Aromatic Substitution | Nitrating agents, Halogens | Substituted phenethylamines |

| Phenethyl | Side-chain oxidation | Oxidizing agents | Phenylacetic acid derivatives |

| Benzyloxy | Deprotection | Catalytic Hydrogenation, Photoredox Catalysis chemrxiv.org | Phenols |

| Phenol (after deprotection) | O-Alkylation | Alkyl halides, Base | Aryl ethers |

Advanced Mechanistic Investigations into Understood and Novel Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of Tert-butyl 4-(benzyloxy)phenethylcarbamate is crucial for optimizing existing protocols and developing new ones. nih.govresearchgate.netrsc.orgresearchgate.net

For the synthesis of the compound, computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the reaction pathway and the role of catalysts. nih.gov Such studies can help in the rational design of more efficient and selective catalytic systems. nih.gov

Mechanistic investigations into the derivatization reactions are also warranted. For instance, the formation of an isocyanate intermediate from the Boc-carbamate under basic conditions could be studied using spectroscopic techniques and computational modeling to understand the reaction kinetics and thermodynamics. rsc.org

Furthermore, exploring novel reactions involving Tert-butyl 4-(benzyloxy)phenethylcarbamate could lead to the discovery of unexpected transformations. A detailed mechanistic investigation of any new reactivity would be essential for its development into a reliable synthetic tool.

Potential Integration into Advanced Materials Science Applications

The unique combination of functional groups in Tert-butyl 4-(benzyloxy)phenethylcarbamate makes it a potential building block for advanced materials. Carbamate groups are the fundamental linkages in polyurethanes, a versatile class of polymers. cambridge.orgwikipedia.org Future research could explore the incorporation of Tert-butyl 4-(benzyloxy)phenethylcarbamate or its derivatives as monomers in polymerization reactions. digitellinc.comacs.org The phenethyl and benzyloxy groups could impart specific properties to the resulting polymers, such as thermal stability, optical properties, or biocompatibility.

The aromatic rings in the molecule also suggest potential applications in the field of organic electronics. Triarylamine derivatives, which can be conceptually accessed through derivatization of the phenethylamine (B48288) core, are of great interest for organic photovoltaic materials. While not a triarylamine itself, the structural motifs of Tert-butyl 4-(benzyloxy)phenethylcarbamate could serve as a starting point for the synthesis of novel materials with interesting electronic properties.

Application as a Chemical Biology Tool for Probe Development

Phenethylamine derivatives are known to interact with biological systems, and many are used in medicinal chemistry. nih.govbiomolther.orgnih.govnih.govresearchgate.netmdpi.com This raises the possibility of developing Tert-butyl 4-(benzyloxy)phenethylcarbamate into a chemical biology tool, such as a molecular probe.

Fluorescent probes are invaluable tools for studying biological processes in real-time. nih.govnih.govresearchgate.netdntb.gov.ua The carbamate linkage has been utilized in the design of fluorogenic probes. nih.gov For example, cyanine (B1664457) carbamates have been developed as "turn-ON" fluorescent probes that exhibit a significant increase in fluorescence upon cleavage of the carbamate linker by a specific stimulus, such as an enzyme. nih.gov

Future research could focus on modifying Tert-butyl 4-(benzyloxy)phenethylcarbamate to create a fluorescent probe. This could involve attaching a fluorophore to the molecule and designing a linker that is cleaved in response to a specific biological analyte or process. The phenethylamine scaffold could be designed to target a specific protein or receptor, allowing for the development of highly selective probes for biological imaging.

Q & A

Q. How can the synthesis of tert-butyl 4-(benzyloxy)phenethylcarbamate be optimized for higher yields?

Methodological Answer: Synthesis optimization requires a multi-step approach:

- Step 1: Start with 4-(benzyloxy)phenethylamine and tert-butyl chloroformate in dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere.

- Step 2: Use triethylamine (1.2–1.5 equiv) as a base to deprotonate the amine and facilitate carbamate bond formation .

- Step 3: Monitor reaction progress via TLC (silica gel, petroleum ether/EtOAC 80:20) and purify via column chromatography. Yield improvements (e.g., 82–90%) are achievable by adjusting reaction time (18–24 hours) and temperature (reflux for THF) .

- Key variables: Solvent polarity, stoichiometric ratios, and catalyst selection (e.g., DMAP for accelerated kinetics).

Q. What analytical techniques are most suitable for characterizing tert-butyl 4-(benzyloxy)phenethylcarbamate?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm carbamate linkage (δ ~150–155 ppm for carbonyl) and benzyloxy aromatic protons (δ ~6.8–7.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated 430.2925 vs. observed 430.2924) with ESI or MALDI-TOF .

- HPLC: Assess purity (≥95% via UV detection at 254/280 nm) using reverse-phase C18 columns .

- IR Spectroscopy: Identify carbamate C=O stretch (~1700 cm) and benzyl ether C-O (~1250 cm) .

Q. How does the tert-butyl group influence the compound’s stability under varying pH conditions?

Methodological Answer: The tert-butyl carbamate (Boc) group provides steric protection against hydrolysis:

- Acidic conditions (pH < 3): Boc is cleaved by trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C–RT .

- Neutral/basic conditions (pH 7–12): Stable for >24 hours at 25°C, as confirmed by HPLC retention time consistency .

- Experimental validation: Perform accelerated stability studies (40°C/75% RH for 4 weeks) and compare degradation products via LC-MS .

Advanced Research Questions

Q. What computational strategies predict the biological activity of tert-butyl 4-(benzyloxy)phenethylcarbamate?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR or MAPK). Focus on hydrogen bonding between the carbamate carbonyl and catalytic lysine residues (binding energy ≤ -8 kcal/mol) .

- QSAR modeling: Train models with descriptors like LogP (predicted ~3.2), polar surface area (~60 Å), and H-bond acceptors/donors. Validate against analogs with known IC values (e.g., tert-butyl (4-nitrophenyl)carbamate) .

- MD simulations: Simulate ligand-protein stability (GROMACS) over 100 ns to assess conformational changes in binding pockets .

Q. How can structural analogs resolve contradictions in reported reactivity data?

Methodological Answer:

- Comparative SAR studies: Synthesize analogs (e.g., tert-butyl (4-bromophenyl)carbamate) and compare reaction rates in Suzuki-Miyaura couplings. Bromine substituents increase electrophilicity, accelerating cross-coupling yields by 20–30% .

- Kinetic isotope effects (KIE): Replace benzyloxy protons with deuterium to study rate-determining steps in hydrolysis .

- Controlled contradiction analysis: Replicate conflicting studies under identical conditions (solvent, catalyst, temperature) to isolate variables (e.g., trace moisture in THF causing Boc deprotection) .

Q. What mechanistic insights explain the compound’s selectivity in enzyme inhibition?

Methodological Answer:

- Enzyme kinetics: Perform Michaelis-Menten assays (e.g., with cytochrome P450 isoforms) to calculate values. The benzyloxy group may sterically hinder access to non-target enzymes .

- Isothermal titration calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to identify entropy-driven interactions with hydrophobic enzyme pockets .

- Mutagenesis studies: Engineer enzyme active sites (e.g., Phe→Ala mutations) to test hydrogen-bonding dependencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.